molecular formula C14H18BrNO B13811822 (1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane

(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B13811822
M. Wt: 296.20 g/mol
InChI Key: IYPLSDZKBBXDCH-BLYZHGLHSA-N
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Description

2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane is a complex organic compound with the molecular formula C14H18BrNO and a molecular weight of 296.2062 g/mol. This compound is characterized by its bicyclic structure, which includes a bromine atom, a methoxy group, and a benzyl group attached to the azabicyclo heptane core.

Preparation Methods

The synthesis of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane involves several steps, typically starting with the preparation of the azabicyclo heptane core. This core can be synthesized through a series of cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane include:

    2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Lacks the methoxy group, which may affect its reactivity and binding properties.

    tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a tert-butyl group and a carboxylate group, which can influence its solubility and reactivity.

  • (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: Features a Boc-protected amine and a carboxylic acid group, making it useful in peptide synthesis .

The uniqueness of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C14H18BrNO/c1-17-12-7-11-9-16(14(12)13(11)15)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3/t11-,12?,13?,14-/m1/s1

InChI Key

IYPLSDZKBBXDCH-BLYZHGLHSA-N

Isomeric SMILES

COC1C[C@@H]2CN([C@H]1C2Br)CC3=CC=CC=C3

Canonical SMILES

COC1CC2CN(C1C2Br)CC3=CC=CC=C3

Origin of Product

United States

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